molecular formula C7H12F3N B13360106 rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine

rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine

Cat. No.: B13360106
M. Wt: 167.17 g/mol
InChI Key: ZAKCFTLJCCJOLA-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine is a chiral piperidine building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a trifluoromethyl (CF3) group, a moiety prevalent in FDA-approved pharmaceuticals due to its ability to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . The specific stereochemistry denoted by the (2R,6R) configuration is critical for studying structure-activity relationships (SAR) and for the development of stereochemically pure compounds. Piperidine rings are fundamental scaffolds found in a wide range of bioactive molecules . The incorporation of a trifluoromethyl group on a chiral piperidine ring makes this compound a valuable intermediate for constructing more complex molecules. Research indicates that similar trifluoromethyl-substituted, conformationally constrained piperidine derivatives are key components in ligands for various biological targets, such as the P2Y14 receptor, which is being investigated for its role in inflammation, neuropathic pain, and asthma . Furthermore, such bridged and substituted piperidine analogues are explored for their potential as modulators of other protein classes, including cannabinoid receptors and sodium channel Nav1.8, highlighting the versatility of this chemical scaffold in pharmaceutical research . This compound is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine

InChI

InChI=1S/C7H12F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h5-6,11H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

ZAKCFTLJCCJOLA-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)C(F)(F)F

Canonical SMILES

CC1CCCC(N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

From Pipecolic Acid

The initial synthesis of 2-(trifluoromethyl)piperidine was achieved using the sodium salt of pipecolic acid (1). This compound reacted with sulfur tetrafluoride (SF4) in the presence of HF at 120 °C, yielding 2-(trifluoromethyl)piperidine (2) with a 9.6% yield. This method represents one of the earliest approaches to introduce a trifluoromethyl group into the piperidine ring.

Hydrogenation of 2-Trifluoromethylpyridine

Another method involves the hydrogenation of commercially available 2-trifluoromethylpyridine (3) using palladium, platinum, or rhodium catalysts to produce 2-trifluoromethylpiperidine (2).

Synthesis from α-trifluoroaminodiene

α-trifluoroaminodiene (35) reacts with a G-I catalyst to yield unsaturated piperidine (36). Subsequently, hydrogenation (Pd/C, EtOH, rt, 24 h) and treatment with hydrochloric acid produces 2-trifluoromethylpiperidine.

Synthesis of 6-alkyl-2-aryl-3-(trifluoromethyl)pyridines

To synthesize 6-alkyl-2-aryl-3-(trifluoromethyl)pyridines, begin with 2-bromo-3-(trifluoromethyl)pyridine 5 (10.0 mmol), arylboronic acid (15.0 mmol), palladium(II) acetate (Pd(OAc)2) (0.5 mol%, 11.2 mg), tripotassium phosphate heptahydrate (K3PO47H2O) (20.0 mmol, 6.768 g), and ethylene glycol (20.0 mL). Stir the mixture at 80 °C for the indicated time, then add it to brine (30 mL). Extract the mixture with diethyl ether (320 mL). Combine the extracts, dry over sodium sulfate, and evaporate under reduced pressure. Purify the residue by flash chromatography on silica gel using petroleum ether/ethyl acetate = 10/1 to yield the product 6.

Chemical Reactions Analysis

Types of Reactions: rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

    Substitution: Alkyl halides, halogenating agents, organic solvents, varying temperatures.

Major Products:

    Oxidation: N-oxides.

    Reduction: Methyl-substituted piperidines.

    Substitution: Halogenated or alkylated piperidines.

Scientific Research Applications

While a comprehensive article focusing solely on the applications of the compound "rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine" is not available within the provided search results, the documents do offer some related information regarding trifluoromethyl and piperidine compounds in pharmaceutical applications.

Trifluoromethyl Compounds

  • Pharmaceutical Applications The inclusion of a trifluoromethyl (CF3) group can enhance a drug's potency. For example, placing a CF3 group at the para-position of a phenolic ring increased the inhibition of 5-hydroxytryptamine (5-HT) uptake significantly . Additionally, numerous reagents have been created for introducing the -CF3 group into organic compounds .
  • FDA-Approved Drugs A number of FDA-approved drugs contain the trifluoromethyl group . Ubrogepant, contains a trifluoromethyl group, and is synthesized through a reaction involving (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium .

Piperidine Analogues

  • P2Y14R Antagonists Research has been conducted on phenyl-piperidine P2Y14R antagonists, modifying them with piperidine bridging moieties to explore receptor affinity and hydrophobicity . Various derivatives, including 2-azanorbornane, nortropane, isonortropane, isoquinuclidine, and ring-opened cyclopentylamino compounds, maintained human P2Y14R affinity . One enantiomer, MRS4738, exhibited higher affinity and in vivo antihyperallodynic and antiasthmatic activity, with its double prodrug MRS4815 significantly reducing lung inflammation in a mouse asthma model .

Mechanism of Action

The mechanism of action of rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural Differences Among Piperidine Derivatives
Compound Name Substituents (Positions) Stereochemistry Key Features Source
rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine -CH₃ (C2), -CF₃ (C6) 2R,6R High electronegativity; fluorinated N/A
(2S,6R)-2-Methyl-6-nonylpiperidine -CH₃ (C2), -C₉H₁₉ (C6) 2S,6R Long alkyl chain; natural product
rel-(2R,6S)-2-Methyl-6-tridecylpiperidine -CH₃ (C2), -C₁₃H₂₇ (C6) 2R,6S Lipophilic; industrial applications
rel-(2R,4R,6S)-N-Methyl-4-hydroxy-6-(hydroxybutyl)piperidine -CH₃, -OH, -C₄H₈OH (C2, C4, C6) 2R,4R,6S Multi-substituted; antiviral activity
rel-(2R,6R)-2,6-Piperidinedicarboxylic acid -COOH (C2, C6) 2R,6R Polar; ionizable groups

Key Observations :

  • Trifluoromethyl vs. Alkyl Chains: The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to nonyl (C₉H₁ₙ) or tridecyl (C₁₃H₂₇) substituents, which increase lipophilicity .
  • Stereochemical Impact : The (2R,6R) configuration may optimize steric and electronic interactions in biological systems compared to (2R,6S) isomers, as seen in tridecyl-substituted analogs .

Physicochemical Properties

Table 2: Predicted or Reported Physical Properties
Compound Name Boiling Point (°C) Density (g/cm³) pKa Notes Source
This compound N/A N/A ~9-11* Estimated based on trifluoromethyl N/A
rel-((2R,6R)-6-Methylmorpholin-2-yl)methanol 224.5 (predicted) 0.993 14.36 Morpholine analog; higher pKa
(2S,6R)-2-Methyl-6-nonylpiperidine N/A N/A ~10.5 Alkyl chain reduces solubility

*Estimation based on trifluoromethyl’s electron-withdrawing effects.

Key Observations :

  • Trifluoromethyl Effects : The -CF₃ group likely lowers the pKa of the piperidine nitrogen compared to alkyl-substituted analogs, enhancing water solubility at physiological pH.
  • Morpholine vs. Piperidine : Morpholine derivatives (e.g., ) exhibit higher pKa values due to the oxygen atom’s electron-donating effects, contrasting with piperidine’s basic nitrogen.

Biological Activity

Rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10F3N\text{C}_8\text{H}_{10}\text{F}_3\text{N}

Key Properties:

  • Molecular Weight: 179.17 g/mol
  • LogP (Octanol-Water Partition Coefficient): Indicates the lipophilicity and potential bioavailability.

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes and receptors. The trifluoromethyl group significantly influences the compound's lipophilicity, enhancing its ability to penetrate biological membranes and interact with various molecular targets.

  • Enzyme Inhibition: Studies have shown that piperidine derivatives can inhibit farnesyltransferase (FTase), an enzyme involved in protein modification crucial for oncogenic signaling pathways. The presence of the trifluoromethyl group in this compound may enhance its inhibitory potency compared to non-fluorinated analogs .
  • Receptor Modulation: The compound may act on G protein-coupled receptors (GPCRs), which are pivotal in various physiological processes. For instance, piperidine derivatives have been explored for their antagonistic effects on P2Y14 receptors, which are implicated in inflammatory responses .

Structure-Activity Relationships (SAR)

Research into the SAR of piperidine compounds has revealed that modifications at specific positions can significantly alter biological activity. For this compound:

  • Trifluoromethyl Substitution: Enhances potency against FTase by improving binding affinity due to increased lipophilicity.
  • Stereochemistry: The specific configuration at the 2 and 6 positions is crucial for maintaining activity, as demonstrated by comparative studies with other piperidine derivatives .

Case Study 1: Farnesyltransferase Inhibition

A study highlighted the effectiveness of piperidine derivatives as FTase inhibitors. This compound was found to exhibit significant inhibition with an IC50 value comparable to leading compounds in the series. This suggests potential therapeutic applications in cancer treatment where FTase plays a critical role .

Case Study 2: Antiinflammatory Activity

In vivo studies demonstrated that related piperidine analogs could reduce inflammation in animal models of asthma. The modulation of P2Y14 receptors by these compounds indicates a pathway through which this compound might exert anti-inflammatory effects .

Comparative Analysis

CompoundIC50 (nM)Activity TypeReference
This compoundTBDFTase Inhibition
Piperidine Derivative A1.9FTase Inhibition
Piperidine Derivative BTBDAnti-inflammatory

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine?

To optimize synthesis, employ Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Mild conditions (20–40°C, aqueous/organic biphasic systems) are preferred to minimize racemization and side reactions . Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) . Purification via recrystallization or flash chromatography can achieve >90% yield. For stereochemical fidelity, use chiral auxiliaries or asymmetric catalysis .

Q. Which analytical techniques are most effective for structural and stereochemical characterization?

Combine NMR spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl group analysis) with X-ray crystallography to resolve absolute configuration . Computational methods like density functional theory (DFT) can validate stereochemical assignments by comparing calculated and experimental NMR chemical shifts . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is critical for enantiopurity assessment .

Q. How can solubility and stability be evaluated under varying experimental conditions?

Perform solubility screens in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under acidic/basic conditions (pH 1–12) or elevated temperatures (40–80°C) can be monitored via HPLC-MS . For solid-state stability, use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect polymorphic transitions .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Compare enantiomers using in vitro binding assays (e.g., radioligand displacement for receptor targets) and molecular docking simulations to map stereospecific interactions. For example, the (2R,6R) configuration may exhibit higher affinity for GABA receptors due to optimal spatial alignment of the trifluoromethyl group . Validate findings with cryo-EM or surface plasmon resonance (SPR) to quantify binding kinetics.

Q. What mechanistic insights can be gained from studying its reactivity in nucleophilic substitutions?

Use kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁸O or ²H) to probe transition states. Computational studies (e.g., ab initio molecular dynamics ) can elucidate the role of the trifluoromethyl group in stabilizing intermediates. Experimental validation via Fourier-transform infrared spectroscopy (FTIR) can track bond formation/cleavage in real time .

Q. How can computational models predict its pharmacokinetic properties?

Apply molecular dynamics (MD) simulations to assess membrane permeability (e.g., blood-brain barrier penetration) and quantitative structure-activity relationship (QSAR) models to predict metabolic stability. Validate with in vitro Caco-2 cell assays and microsomal stability tests .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported stereochemical assignments?

Cross-validate using single-crystal XRD (gold standard) and electronic circular dichroism (ECD) . If XRD data is unavailable, compare experimental and computed optical rotation values (e.g., via TDDFT) . Discrepancies in NMR assignments can be addressed by 2D NMR techniques (COSY, NOESY) to resolve overlapping signals .

8. Addressing conflicting solubility data across studies:
Re-evaluate solvent purity and temperature controls. Use dynamic light scattering (DLS) to detect aggregation. Tabulate solubility in standardized solvents (example below):

SolventSolubility (mg/mL)Temperature (°C)MethodReference
DMSO25.3 ± 1.225UV-Vis (λ = 254 nm)
Methanol8.7 ± 0.525Gravimetric

Methodological Tables

Q. Table 1. Key Techniques for Stereochemical Analysis

TechniqueApplicationSensitivityLimitationsReference
X-ray CrystallographyAbsolute configuration determinationAtomic-levelRequires single crystals
Chiral HPLCEnantiopurity assessment0.1%Column-dependent retention
DFT-NMRValidation of stereoisomersTheoreticalComputational cost

Q. Table 2. Common Reaction Pathways

Reaction TypeReagents/ConditionsYield (%)Key ObservationReference
Nucleophilic SubstitutionK₂CO₃, DMF, 40°C85Retention of configuration
OxidationmCPBA, CH₂Cl₂, 0°C72Epimerization risk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.